molecular formula C18H16N2O4 B2547178 3-(3-Phenoxypropanamido)benzofuran-2-carboxamide CAS No. 399000-40-9

3-(3-Phenoxypropanamido)benzofuran-2-carboxamide

Cat. No.: B2547178
CAS No.: 399000-40-9
M. Wt: 324.336
InChI Key: MBMIMTWCWSPYLU-UHFFFAOYSA-N
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Description

3-(3-Phenoxypropanamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.336. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized a series of benzofuran carboxamide derivatives and evaluated their in vitro antimicrobial, anti-inflammatory, and radical scavenging activities. These compounds were characterized by NMR, IR, Mass, and X-ray crystallographic techniques, indicating a broad interest in developing new bioactive chemical entities with potential therapeutic applications (A. Lavanya, R. Sribalan, V. Padmini, 2017).

Antimicrobial and Anti-inflammatory Properties

A series of benzofuran-2-carboxamides synthesized through a microwave-assisted one-pot parallel approach exhibited in vivo anti-inflammatory, analgesic, and antipyretic activities. This study highlights the medicinal significance of benzofuran-2-carboxamide derivatives and their potential as therapeutic agents (Yong-Sheng Xie et al., 2014).

Neuroprotective and Antioxidant Effects

Novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective and antioxidant activities using primary cultured rat cortical neuronal cells and in vitro bioassays. Some derivatives exhibited significant protection against NMDA-induced excitotoxic neuronal cell damage, indicating their potential for treating neurodegenerative diseases (Jungsook Cho et al., 2015).

Modular Synthesis Approaches

A modular approach to synthesize benzofurans, 2H-chromenes, and benzoxepines via Claisen rearrangement and ring-closing metathesis was described. This strategy provides an efficient route to produce phenylpropanoid natural products and highlights the versatility of benzofuran derivatives in synthetic chemistry (S. Kotha, B. Solanke, 2022).

Diversity-Oriented Synthesis

Efficient synthetic protocols for preparing libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds were reported. These protocols aim to achieve variation in physicochemical properties for the discovery of biologically active compounds, demonstrating the importance of benzofuran derivatives in drug discovery (Liena Qin et al., 2017).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

Properties

IUPAC Name

3-(3-phenoxypropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c19-18(22)17-16(13-8-4-5-9-14(13)24-17)20-15(21)10-11-23-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMIMTWCWSPYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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